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molecular formula C14H22N2O2 B152965 tert-Butyl (2-(benzylamino)ethyl)carbamate CAS No. 174799-52-1

tert-Butyl (2-(benzylamino)ethyl)carbamate

Cat. No. B152965
M. Wt: 250.34 g/mol
InChI Key: ZSJCBAQDXIZTTC-UHFFFAOYSA-N
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Patent
US07405217B2

Procedure details

Benzaldehyde (3.3 ml, 32.4 mmol) was added to a stirred solution of tert-butyl-N-(2-aminoethyl)carbamate (5.19 g, 32.4 mmol) in 1,2-dichloroethane (50 ml). After stirring for 1 h sodium triacetoxyborohydride (10.3 g, 48.6 mmol) was added in two portions and the reaction mixture stirred at room temperature for a further 3 h. Dichloromethane (300 ml) was added and the mixture washed with 1N sodium hydroxide. The organic layer was dried (Na2SO4) and evaporated in vacuo. The residue was chromatographed on silica gel eluting with 50-100% ethyl acetate in hexane then 1-5% methanol in ethyl acetate to afford the title compound (4.9 g, 60%). Mass spectrum (AP+): Found 251 (MH+). C14H22N2O2 requires 250.
Quantity
3.3 mL
Type
reactant
Reaction Step One
Quantity
5.19 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
10.3 g
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
reactant
Reaction Step Three
Yield
60%

Identifiers

REACTION_CXSMILES
[CH:1](=O)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[C:9]([O:13][C:14](=[O:19])[NH:15][CH2:16][CH2:17][NH2:18])([CH3:12])([CH3:11])[CH3:10].C(O[BH-](OC(=O)C)OC(=O)C)(=O)C.[Na+].ClCCl>ClCCCl>[C:9]([O:13][C:14](=[O:19])[NH:15][CH2:16][CH2:17][NH:18][CH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1)([CH3:12])([CH3:10])[CH3:11] |f:2.3|

Inputs

Step One
Name
Quantity
3.3 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)=O
Name
Quantity
5.19 g
Type
reactant
Smiles
C(C)(C)(C)OC(NCCN)=O
Name
Quantity
50 mL
Type
solvent
Smiles
ClCCCl
Step Two
Name
Quantity
10.3 g
Type
reactant
Smiles
C(C)(=O)O[BH-](OC(C)=O)OC(C)=O.[Na+]
Step Three
Name
Quantity
300 mL
Type
reactant
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture stirred at room temperature for a further 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added in two portions
WASH
Type
WASH
Details
the mixture washed with 1N sodium hydroxide
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was chromatographed on silica gel eluting with 50-100% ethyl acetate in hexane

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(C)(C)(C)OC(NCCNCC1=CC=CC=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 4.9 g
YIELD: PERCENTYIELD 60%
YIELD: CALCULATEDPERCENTYIELD 60.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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